molecular formula C18H15N3O3 B2987601 Methyl 2-methyl-4-(picolinamido)quinoline-6-carboxylate CAS No. 953853-79-7

Methyl 2-methyl-4-(picolinamido)quinoline-6-carboxylate

Cat. No.: B2987601
CAS No.: 953853-79-7
M. Wt: 321.336
InChI Key: GQZUKXYTLDZXNT-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(picolinamido)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is particularly interesting due to its unique structure, which includes a quinoline core substituted with a picolinamido group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(picolinamido)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylquinoline with picolinic acid under specific conditions to form the picolinamido derivative. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis, which has been shown to be effective for quinoline derivatives . Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(picolinamido)quinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-4-(picolinamido)quinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(picolinamido)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the picolinamido group can chelate metal ions, enhancing the compound’s biological activity . The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-4-(picolinamido)quinoline-6-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the picolinamido and carboxylate ester groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-methyl-4-(pyridine-2-carbonylamino)quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11-9-16(21-17(22)15-5-3-4-8-19-15)13-10-12(18(23)24-2)6-7-14(13)20-11/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZUKXYTLDZXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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